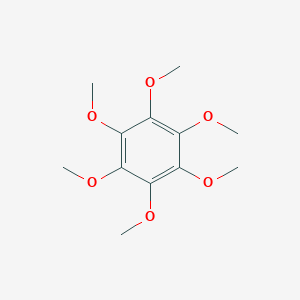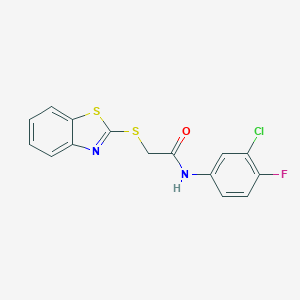
2-(1,3-benzothiazol-2-ylsulfanyl)-N-(3-chloro-4-fluorophenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1,3-benzothiazol-2-ylsulfanyl)-N-(3-chloro-4-fluorophenyl)acetamide, also known as BF-1, is a chemical compound that has been widely studied for its potential use in scientific research.
作用机制
2-(1,3-benzothiazol-2-ylsulfanyl)-N-(3-chloro-4-fluorophenyl)acetamide works by undergoing a redox reaction with ROS, which results in the formation of a fluorescent product. The fluorescence intensity of the product is proportional to the amount of ROS present, allowing for quantitative detection and imaging.
生化和生理效应
2-(1,3-benzothiazol-2-ylsulfanyl)-N-(3-chloro-4-fluorophenyl)acetamide has been shown to have low toxicity and minimal interference with cellular processes, making it a suitable probe for studying ROS in living cells. It has also been shown to be stable under physiological conditions, allowing for long-term imaging studies.
实验室实验的优点和局限性
One of the main advantages of 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(3-chloro-4-fluorophenyl)acetamide is its high selectivity and sensitivity for detecting ROS. It is also easy to use and can be applied to a wide range of cell types and experimental conditions. However, one limitation is that it requires excitation at a relatively short wavelength, which can lead to phototoxicity and photobleaching in some experimental systems.
未来方向
There are several future directions for 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(3-chloro-4-fluorophenyl)acetamide research. One potential direction is to modify the structure of 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(3-chloro-4-fluorophenyl)acetamide to improve its selectivity and sensitivity for detecting specific types of ROS. Another direction is to develop new imaging techniques that can be used in conjunction with 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(3-chloro-4-fluorophenyl)acetamide to provide more detailed information about ROS dynamics in living cells. Finally, 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(3-chloro-4-fluorophenyl)acetamide could be used in combination with other probes and techniques to study the role of ROS in various physiological and pathological processes.
In conclusion, 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(3-chloro-4-fluorophenyl)acetamide is a promising compound for studying ROS in living cells. Its high selectivity and sensitivity, low toxicity, and stability make it a suitable probe for a wide range of experimental systems. Further research is needed to fully realize its potential for scientific research applications.
合成方法
2-(1,3-benzothiazol-2-ylsulfanyl)-N-(3-chloro-4-fluorophenyl)acetamide can be synthesized through a multi-step process that involves the reaction of 2-mercaptobenzothiazole with N-(3-chloro-4-fluorophenyl)acetamide in the presence of a catalyst. The resulting product is then purified through recrystallization and characterized through various analytical techniques, such as NMR spectroscopy and mass spectrometry.
科学研究应用
2-(1,3-benzothiazol-2-ylsulfanyl)-N-(3-chloro-4-fluorophenyl)acetamide has been studied for its potential use as a fluorescent probe for detecting and imaging reactive oxygen species (ROS) in living cells. ROS play an important role in various physiological and pathological processes, and their detection and imaging can provide valuable insights into these processes. 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(3-chloro-4-fluorophenyl)acetamide has been shown to have high selectivity and sensitivity for detecting ROS, making it a promising candidate for this application.
属性
CAS 编号 |
5363-47-3 |
|---|---|
产品名称 |
2-(1,3-benzothiazol-2-ylsulfanyl)-N-(3-chloro-4-fluorophenyl)acetamide |
分子式 |
C15H10ClFN2OS2 |
分子量 |
352.8 g/mol |
IUPAC 名称 |
2-(1,3-benzothiazol-2-ylsulfanyl)-N-(3-chloro-4-fluorophenyl)acetamide |
InChI |
InChI=1S/C15H10ClFN2OS2/c16-10-7-9(5-6-11(10)17)18-14(20)8-21-15-19-12-3-1-2-4-13(12)22-15/h1-7H,8H2,(H,18,20) |
InChI 键 |
OUXRRZWCYBXKET-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N=C(S2)SCC(=O)NC3=CC(=C(C=C3)F)Cl |
规范 SMILES |
C1=CC=C2C(=C1)N=C(S2)SCC(=O)NC3=CC(=C(C=C3)F)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



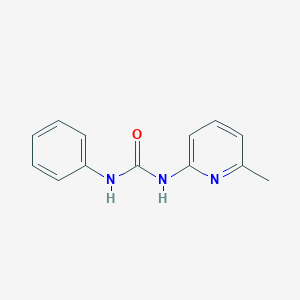
![N-[2-[(6-ethoxy-1,3-benzothiazol-2-yl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl]acetamide](/img/structure/B187826.png)
![Methyl 3-amino-2-(((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)amino)benzoate](/img/structure/B187827.png)
![Ethyl 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate](/img/structure/B187828.png)
![3-[(Tert-butoxycarbonyl-methyl-amino)-methyl]-benzoic acid](/img/structure/B187831.png)
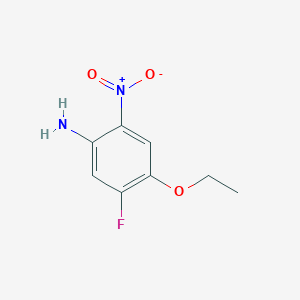
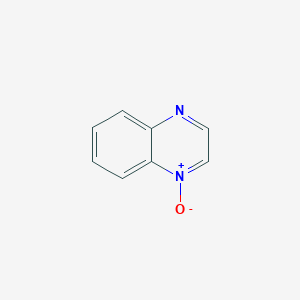
![N-(pyridin-3-ylmethyl)-5-thiophen-2-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B187835.png)
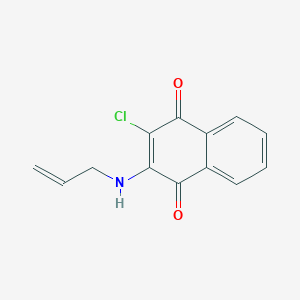
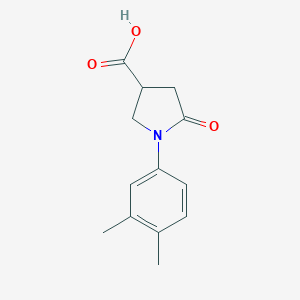
![5-Furan-2-yl-7-trifluoromethyl-4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B187842.png)


